Cas no 31991-54-5 (Anthralin dimer)

Anthralin dimer is a synthetic derivative of anthralin (dithranol), characterized by its dimeric structure, which enhances stability and reduces oxidative degradation compared to the monomeric form. This compound is primarily utilized in dermatological applications, particularly for the treatment of psoriasis, due to its ability to modulate keratinocyte proliferation and differentiation. The dimeric configuration improves solubility and bioavailability, while minimizing irritation commonly associated with anthralin. Its mechanism involves inhibition of mitochondrial respiration and interference with DNA synthesis, leading to antiproliferative effects. The product is favored for its balanced efficacy-to-safety profile, making it suitable for prolonged therapeutic use under controlled conditions.
Anthralin dimer structure
Anthralin dimer structure
Product Name:Anthralin dimer
CAS No:31991-54-5
MF:C28H18O6
MW:450.438928127289
CID:309339
PubChem ID:160213
Update Time:2025-06-25

Anthralin dimer Chemical and Physical Properties

Names and Identifiers

    • [9,9'-Bianthracene]-10,10'(9H,9'H)-dione,4,4',5,5'-tetrahydroxy-
    • 10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one
    • (9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 4,4',5,5'-tetrahydroxy-
    • BIANTHRALIN
    • 4,4',5,5'-Tetrahydroxy-9,9'-bianthracenyl-10,10'(9H,9'H)-dione; Dithranol Imp. C (EP); Dithranol Dimer; Dithranol Impurity C
    • UNII-KVN92VE7KD
    • DTXSID40185820
    • BDBM50060853
    • 4,5,4'',5''-Tetrahydroxy-9H,9''H-[9,9'']bianthracenyl-10,10''-dione
    • Anthralin dimer
    • 1,8,1',8'-Thba
    • 4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
    • CHEMBL332779
    • 1,1',8,8'-tetrahydroxy-10,10'-bianthrone
    • 1,8,1',8'-Tetrahydroxybisanthrone
    • 1,8,1',8'-TETRAHYDROXYDIANTHRONE
    • DITHRANOL IMPURITY C [EP IMPURITY]
    • KVN92VE7KD
    • 1,1',8,8'-TETRAHYDROXYBISANTHRONE
    • 4,4',5,5'-TETRAHYDROXY-9,9'-BIANTHRACENYL-10,10'(9H,9'H)-DIONE
    • 1,8,1',8'-tetrahydroxy-10,10'-dianthrone
    • SCHEMBL14113261
    • 31991-54-5
    • 4,4',5,5'-Tetrahydroxy-9,9'-bianthracenyl-10,10'(9H,9'H)-dione (Dithranol Dimer)
    • Inchi: 1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H
    • InChI Key: VEBBCQINQQBIOM-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2C(C2C=CC=C(C=21)O)C1C2C=CC=C(C=2C(C2C(=CC=CC1=2)O)=O)O)O

Computed Properties

  • Exact Mass: 450.11034
  • Monoisotopic Mass: 450.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 1
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • PSA: 115.06

Anthralin dimer Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A420020-10mg
Anthralin dimer
31991-54-5
10mg
$ 173.00 2023-04-19
TRC
A420020-50mg
Anthralin dimer
31991-54-5
50mg
$ 775.00 2023-04-19
TRC
A420020-100mg
Anthralin dimer
31991-54-5
100mg
$ 800.00 2023-09-09

Additional information on Anthralin dimer

Recent Advances in Anthralin Dimer (31991-54-5) Research: A Comprehensive Review

Anthralin dimer (CAS: 31991-54-5), a derivative of the well-known anti-psoriatic agent anthralin, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dimeric structure, exhibits enhanced stability and therapeutic potential compared to its monomeric counterpart. Recent studies have explored its mechanisms of action, pharmacokinetics, and potential applications in dermatology and oncology, making it a promising candidate for further development.

The primary focus of recent research has been on elucidating the molecular mechanisms underlying the biological activity of Anthralin dimer. Studies have demonstrated that the dimeric form enhances the compound's ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammatory and proliferative diseases. Additionally, its improved pharmacokinetic profile, including better skin penetration and reduced systemic absorption, makes it particularly suitable for topical applications in psoriasis and other dermatological conditions.

In vitro and in vivo studies have provided compelling evidence of the efficacy of Anthralin dimer. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the dimer exhibited superior anti-proliferative effects on keratinocytes compared to monomeric anthralin, with minimal cytotoxicity to normal cells. Another study highlighted its potential as an anti-cancer agent, showing promising results in inhibiting the growth of melanoma cells through the induction of apoptosis and cell cycle arrest.

Despite these advancements, challenges remain in the clinical translation of Anthralin dimer. Issues such as formulation stability, scalability of synthesis, and long-term safety profiles need to be addressed. Ongoing research is focused on optimizing the synthesis process to ensure reproducibility and cost-effectiveness, as well as conducting comprehensive preclinical toxicology studies to pave the way for clinical trials.

In conclusion, Anthralin dimer (31991-54-5) represents a significant advancement in the field of dermatological and oncological therapeutics. Its enhanced biological activity and improved pharmacokinetics position it as a promising candidate for further development. Future research should prioritize addressing the remaining challenges to facilitate its transition from the laboratory to the clinic, ultimately benefiting patients with psoriasis, melanoma, and other related conditions.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd